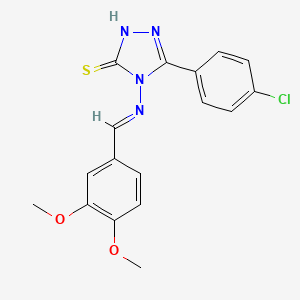
2-(3-Chloroanilino)-1-phenylethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloroanilino)-1-phenylethanol hydrochloride: is a chemical compound with the following structure:
ClC6H4NHCH2CH(OH)C6H5HCl
It combines an aromatic amine (3-chloroaniline) and a phenylethanol moiety. The hydrochloride salt form enhances its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr):
- Industrial synthesis typically involves large-scale reactions using optimized conditions.
- Precursors are commercially available, making the process efficient.
Analyse Chemischer Reaktionen
Reactions::
Reduction: Reduction of the benzyl group to the phenylethanol.
Substitution: Formation of the hydrochloride salt via SNAr.
Oxidation: Limited reactivity due to the stable aromatic ring.
Benzyl bromide: Used for SNAr.
Sodium borohydride: Reducing agent.
Hydrochloric acid: Converts the free base to the hydrochloride salt.
2-(3-Chloroanilino)-1-phenylethanol hydrochloride: is the primary product.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., antimicrobial properties).
Medicine: Research on its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of other compounds.
Wirkmechanismus
Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of cellular processes (e.g., signal transduction).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other aromatic amines, phenylethanol derivatives.
Uniqueness: The combination of 3-chloroaniline and phenylethanol distinguishes it.
Eigenschaften
CAS-Nummer |
5455-71-0 |
|---|---|
Molekularformel |
C14H15Cl2NO |
Molekulargewicht |
284.2 g/mol |
IUPAC-Name |
2-(3-chloroanilino)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C14H14ClNO.ClH/c15-12-7-4-8-13(9-12)16-10-14(17)11-5-2-1-3-6-11;/h1-9,14,16-17H,10H2;1H |
InChI-Schlüssel |
ZYDPAGCQYFJKFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNC2=CC(=CC=C2)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)

![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)

![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)
